molecular formula C8H7N3O2 B144972 1H-Benzo[d]imidazol-2-yl carbamate CAS No. 138206-43-6

1H-Benzo[d]imidazol-2-yl carbamate

Cat. No. B144972
CAS RN: 138206-43-6
M. Wt: 177.16 g/mol
InChI Key: KEBUEWXZQBMCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzo[d]imidazol-2-yl carbamate is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a benzimidazole ring and a carbamate functional group. The synthesis method for this compound involves the reaction of 2-aminobenzimidazole with phosgene or its derivatives.

Mechanism of Action

The mechanism of action of 1H-Benzo[d]imidazol-2-yl carbamate is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
1H-Benzo[d]imidazol-2-yl carbamate has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the replication of various viruses and bacteria. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1H-Benzo[d]imidazol-2-yl carbamate in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are various future directions for the research and development of 1H-Benzo[d]imidazol-2-yl carbamate. One potential direction is the synthesis of analogs with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound. Furthermore, this compound has potential applications in various fields such as agriculture and material science, and further research is needed to explore these applications.

Synthesis Methods

The synthesis of 1H-Benzo[d]imidazol-2-yl carbamate involves the reaction of 2-aminobenzimidazole with phosgene or its derivatives. The reaction takes place in the presence of a base and an organic solvent. The resulting compound is then purified using various techniques such as chromatography or recrystallization. The yield of the reaction depends on various factors such as the reaction conditions, the purity of the starting materials, and the choice of solvent.

Scientific Research Applications

1H-Benzo[d]imidazol-2-yl carbamate has various potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, this compound has been used as a starting material for the synthesis of various other compounds with potential therapeutic applications.

properties

CAS RN

138206-43-6

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1H-benzimidazol-2-yl carbamate

InChI

InChI=1S/C8H7N3O2/c9-7(12)13-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11)

InChI Key

KEBUEWXZQBMCNB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)OC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)OC(=O)N

synonyms

1H-Benzimidazol-2-ol,carbamate(ester)(9CI)

Origin of Product

United States

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